Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-
Description
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-, is a sulfonated derivative of butanoic acid. Its structure features a sulfonyl group (-SO₂-) at the 2-position of the butanoic acid backbone, substituted with a 4-methoxyphenyl ring, and a methyl group at the 3-position. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to its unique electronic and steric characteristics .
Properties
CAS No. |
134649-63-1 |
|---|---|
Molecular Formula |
C12H16O5S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16O5S/c1-8(2)11(12(13)14)18(15,16)10-6-4-9(17-3)5-7-10/h4-8,11H,1-3H3,(H,13,14) |
InChI Key |
FHRSRACHKWFWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation, where the methoxyphenyl compound is treated with sulfur trioxide or chlorosulfonic acid.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be constructed through a series of reactions, including aldol condensation and subsequent reduction and oxidation steps.
Industrial Production Methods
Industrial production methods for butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : Can form sulfoxides and sulfones.
- Reduction : The sulfonyl group can be reduced to a sulfide.
- Substitution : The methoxy group can undergo nucleophilic aromatic substitution.
These reactions facilitate the synthesis of more complex organic molecules.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies show that derivatives of butanoic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Anti-inflammatory Properties : In vitro studies demonstrate that the compound can reduce inflammatory markers in cell lines, indicating potential therapeutic applications for inflammatory diseases.
Medicine
Ongoing research explores the therapeutic applications of butanoic acid, particularly as a drug candidate for various diseases. The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and cellular pathways.
Anti-inflammatory Study
A study investigated the effects of butanoic acid derivatives on human cell lines exposed to inflammatory stimuli. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis.
Antimicrobial Efficacy
In another study, the antimicrobial efficacy of butanoic acid derivatives was tested against multiple bacterial strains. Modifications to the structure significantly enhanced antibacterial activity against resistant strains, highlighting the importance of chemical structure in determining biological effectiveness.
Mechanism of Action
The mechanism of action of butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can also interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Polarity and Solubility: The sulfonyl group in the reference compound increases polarity compared to simple esters (e.g., ethyl butanoate). However, the 4-methoxyphenyl group enhances lipophilicity relative to the 4-chloro analog .
- Molecular Weight : The reference compound (C₁₂H₁₆O₅S, ~296.3 g/mol) is heavier than its chlorophenyl analog (C₁₁H₁₃ClO₄S, ~284.7 g/mol) due to the methoxy group .
- Thermal Stability : Sulfonated derivatives generally exhibit higher melting points than esters due to strong intermolecular interactions (e.g., hydrogen bonding via sulfonyl groups) .
Analytical Characterization
- GC-MS: Esters (e.g., butanoic acid, ethyl ester) are easily analyzed via GC-MS, while sulfonated derivatives may require derivatization (e.g., methylation) to enhance volatility .
- NMR : The methoxy group in the reference compound produces a distinct singlet at ~3.8 ppm (¹H NMR), distinguishing it from chloro or bromo analogs .
Research Findings and Trends
- Bioactivity : The 4-chlorophenyl analog (CAS 134649-64-2) has been studied for antimicrobial properties, while the azido derivative (CAS 120042-08-2) is used in peptide synthesis .
- Environmental Impact : Sulfonyl groups may pose challenges in biodegradation compared to esters, warranting further ecotoxicological studies .
Biological Activity
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- is an organic compound that has garnered attention for its potential biological activities. This article synthesizes diverse research findings regarding its biological properties, including antimicrobial and anti-inflammatory effects, and explores its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H17NO4S
- Molecular Weight : 273.34 g/mol
The structure includes a butanoic acid backbone, a sulfonyl group attached to a 4-methoxyphenyl ring, and a methyl ester functional group. These structural features are significant as they influence the compound's biological activity.
The biological activity of Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- is primarily attributed to its interaction with various molecular targets. The sulfonyl group is believed to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to alterations in cellular pathways, contributing to the compound's antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that Butanoic acid derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that related compounds can effectively inhibit the growth of both Gram-negative and Gram-positive bacteria. Specific derivatives demonstrated higher activity against E. coli compared to S. aureus, suggesting a selective antibacterial profile .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 30 |
| Butanoic Acid Derivative | E. coli | 10 |
Anti-inflammatory Properties
Butanoic acid derivatives are also being studied for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce inflammatory markers in various cell lines, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Anti-inflammatory Study : A study investigated the anti-inflammatory effects of a butanoic acid derivative on human cell lines exposed to inflammatory stimuli. The results showed a significant decrease in pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis .
- Antimicrobial Efficacy : In another study, the antimicrobial efficacy of Butanoic acid derivatives was tested against multiple bacterial strains. The findings revealed that certain modifications to the structure significantly enhanced antibacterial activity, particularly against resistant strains of bacteria .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of Butanoic acid derivatives:
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
- Cytotoxicity : Evaluation of cytotoxicity against cancer cell lines has indicated that specific derivatives may possess anticancer properties, warranting further investigation into their mechanisms and potential applications in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-?
- Methodology :
- Sulfonation Strategy : Introduce the sulfonyl group via electrophilic substitution using 4-methoxyphenylsulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄ catalysis at 0–5°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Esterification : Protect the carboxylic acid group using tert-butyldimethylsilyl (TBDMS) chloride in DMF to avoid side reactions during sulfonation .
- Purification : Use flash chromatography (gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate the pure compound .
Q. How can the purity and structural integrity of the compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water 60:40) to assess purity (>98%) .
- NMR : Confirm the sulfonyl group presence via characteristic downfield shifts in H NMR (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonyl) and C NMR (δ 45–50 ppm for sulfonyl carbon) .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z corresponding to C₁₂H₁₆O₅S (exact mass calculated: 296.07) .
Q. What are the critical stability considerations for this compound?
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group or oxidation of the methoxy moiety .
- Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions between the sulfonyl group and target enzymes (e.g., cyclooxygenase-2), focusing on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values using multivariate regression analysis .
Q. How to resolve contradictions in reported biological activity data for sulfonyl-containing analogs?
- Strategies :
- Orthogonal Assays : Validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays to confirm mechanism specificity .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics?
- In Vivo Protocols :
- ADME Profiling : Administer C-labeled compound to rodents and quantify plasma/tissue distribution via scintillation counting. Adjust dosing based on observed t₁/₂ (expected 6–8 hours) .
- CYP450 Inhibition : Incubate with human liver microsomes and NADPH, monitoring metabolite formation via UPLC-QTOF to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
